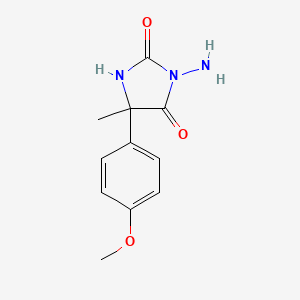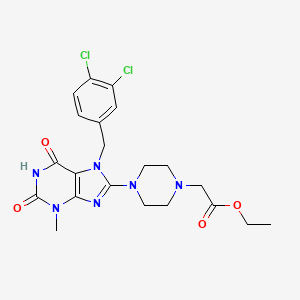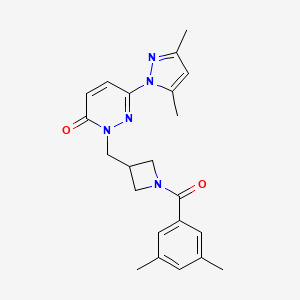![molecular formula C27H24F3N3O5S3 B2729605 3-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-YL)propanamide CAS No. 315235-30-4](/img/structure/B2729605.png)
3-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-YL)propanamide is a useful research compound. Its molecular formula is C27H24F3N3O5S3 and its molecular weight is 623.68. The purity is usually 95%.
BenchChem offers high-quality 3-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-YL)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-YL)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Analytical Applications
- A study by Makki et al. (2016) discussed the synthesis of similar fluorine-substituted spirosteroidal thiazolidinone derivatives. These compounds showed promising antimicrobial activities against various pathogenic bacteria and fungi. Additionally, their voltammetric behavior was studied, highlighting potential analytical applications (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016).
Antimicrobial and Antitumor Properties
- Baviskar et al. (2013) synthesized a series of compounds including thiazolidin-4-one derivatives and evaluated their antimicrobial activity. The compounds showed significant in vitro antibacterial and antifungal activities (Baviskar, Khadabadi, & Deore, 2013).
- Horishny and Matiychuk (2020) focused on synthesizing butanamides that displayed moderate antitumor activity against malignant tumor cells, especially the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).
Other Medicinal Applications
- Küçükgüzel et al. (2013) synthesized derivatives related to thiazolidinones and evaluated them for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their study highlights the potential of these compounds in various therapeutic areas (Küçükgüzel et al., 2013).
- Chandrappa et al. (2008) synthesized thiazolidine-2,4-dione derivatives and tested them for antiproliferative activity against various human cancer cell lines, showing their potential in cancer therapy (Chandrappa et al., 2008).
Molecular Docking Studies
- Hussein (2018) conducted a study involving molecular docking to understand the interaction of novel compounds with biological targets. This research provides insights into the potential mechanism of action of these compounds (Hussein, 2018).
Corrosion Inhibition
- Yadav et al. (2015) explored the use of thiazolidinedione derivatives in corrosion inhibition, particularly for mild steel in hydrochloric acid solutions. This study extends the application of these compounds beyond biomedical fields into materials science (Yadav, Behera, Kumar, & Yadav, 2015).
properties
IUPAC Name |
3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N3O5S3/c1-36-19-11-16(12-20(37-2)23(19)38-3)13-21-24(35)33(26(39)41-21)8-7-22(34)32-25-31-14-18(40-25)10-15-5-4-6-17(9-15)27(28,29)30/h4-6,9,11-14H,7-8,10H2,1-3H3,(H,31,32,34)/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWZSTHMDLXHHD-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-YL)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2729525.png)

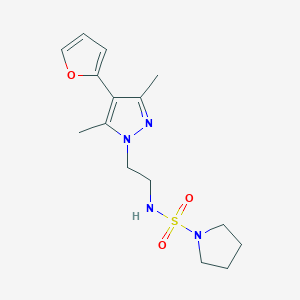
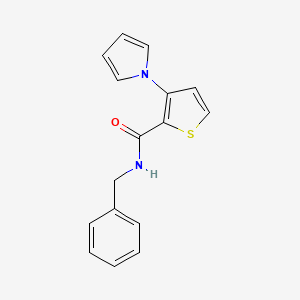
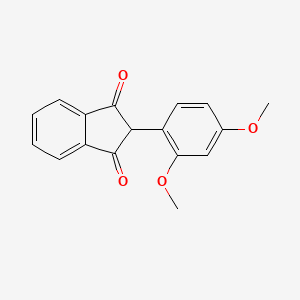
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2729534.png)
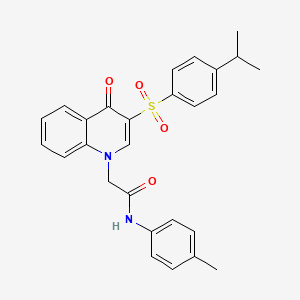

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N-methylacetamide](/img/structure/B2729540.png)
